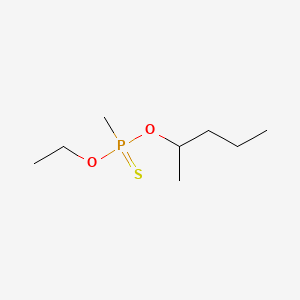
(+-)-Ethyl S-pentyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Ethyl S-pentyl methylphosphonothioate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonothioate group, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ethyl S-pentyl methylphosphonothioate typically involves the reaction of ethyl methylphosphonothioate with pentyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the pentyl halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of (-)-Ethyl S-pentyl methylphosphonothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Ethyl S-pentyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phosphonothioate group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphonates.
Substitution: Various substituted phosphonothioates.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-Ethyl S-pentyl methylphosphonothioate is used as a reagent in the synthesis of other organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology
The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase. This makes it a candidate for research in neurobiology and the development of treatments for neurological disorders.
Medicine
In medicine, (-)-Ethyl S-pentyl methylphosphonothioate is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry
Industrially, the compound is used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of (-)-Ethyl S-pentyl methylphosphonothioate involves the inhibition of enzymes by binding to their active sites. The phosphonothioate group interacts with the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methylphosphonothioate: Lacks the pentyl group, making it less hydrophobic.
S-pentyl methylphosphonothioate: Similar structure but without the ethyl group.
Methylphosphonothioate derivatives: Various derivatives with different alkyl groups.
Uniqueness
(-)-Ethyl S-pentyl methylphosphonothioate is unique due to its specific combination of ethyl and pentyl groups attached to the phosphonothioate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
65143-02-4 |
|---|---|
Formule moléculaire |
C8H19O2PS |
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
ethoxy-methyl-pentan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS/c1-5-7-8(3)10-11(4,12)9-6-2/h8H,5-7H2,1-4H3 |
Clé InChI |
BDEGQQXVIXWKFG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OP(=S)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


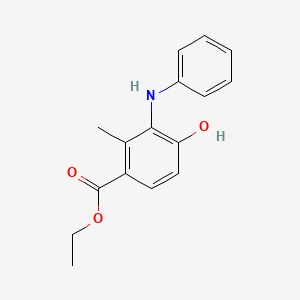
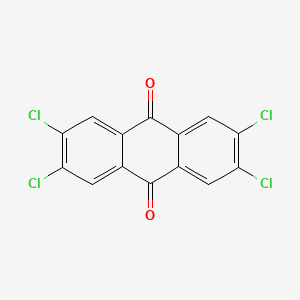
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
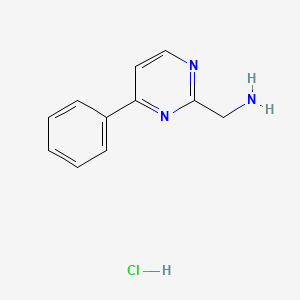
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)


![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
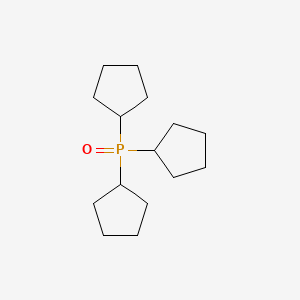
![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
